1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide
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Overview
Description
1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide, also known as SN79, is a chemical compound that has been extensively researched for its potential applications in the fields of neuroscience and cancer research. It is an indole derivative, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .Physical and Chemical Properties Analysis
The molecular weight of this compound is 335.18.Scientific Research Applications
Synthesis and Chemistry
- 1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide is closely related to DL-indoline-2-carboxamide, which can be produced by the reduction of indole-2-carboxamide. This process is significant in the synthesis of new amino acids and their derivatives, playing a role in the development of new chemical compounds (Hudson & Robertson, 1967).
Allosteric Modulation
- Indole-2-carboxamides, a class to which this compound belongs, have been studied for their role as allosteric modulators of cannabinoid type 1 receptor (CB1). These studies are crucial for understanding the interaction of such compounds with biological receptors (Khurana et al., 2014).
Antituberculosis Agents
- Indole-2-carboxamides have been identified as promising antituberculosis agents. This discovery is significant in the ongoing research for new and effective treatments against tuberculosis (Kondreddi et al., 2013).
Photochromism Research
- Derivatives of indoline, similar to this compound, exhibit photoreversible color changes. This property is key in the study of photochromism and its applications in materials science (Shimizu, Kokado, & Inoue, 1969).
Synthesis of Spiroindolinones
- The synthesis of spiroindolinones, using compounds related to this compound, demonstrates the compound's relevance in the creation of complex chemical structures, important in medicinal and organic chemistry (Katayama & Nishino, 2019).
Electrophilic Substitution Studies
- Research on N-aryl indoline-2-carboxamides, closely related to this compound, has contributed to understanding the mechanics of ortho-directed metalation and electrophilic substitution, fundamental in organic synthesis (Rousseau & Dodd, 2001).
Crystallographic Analysis
- The study of indole-2-carboxamide derivatives has provided insights into the molecular structure and packing, aiding in the understanding of molecular interactions and structural analysis in chemistry (Al-Ostoot et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-(2,5-Dichlorobenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the cell wall biosynthesis, which is vital for the survival and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 disrupts the biosynthesis of the cell wall of Mycobacterium tuberculosis . This disruption affects the integrity of the cell wall, leading to the death of the bacteria
Pharmacokinetics
The compound has shown selective activity towards mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis through the inhibition of MmpL3, the compound leads to the death of the bacteria .
Future Directions
Properties
IUPAC Name |
1-(2,5-dichlorobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-10-5-6-12(18)11(8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSAJISPMDWNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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